molecular formula C16H16O4 B2872426 cyclohexyl 2-oxo-2H-chromene-3-carboxylate CAS No. 313229-95-7

cyclohexyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B2872426
CAS RN: 313229-95-7
M. Wt: 272.3
InChI Key: AMIJLVQOIKMYCL-UHFFFAOYSA-N
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Description

“Cyclohexyl 2-oxo-2H-chromene-3-carboxylate” seems to be a derivative of the 2-oxo-2H-chromene-3-carboxylate family . These compounds are known as coumarins, which are a type of oxygen-containing heterocycles . They are widely found in nature and have been used as herbal medicines since early ages .


Synthesis Analysis

The synthesis of a similar compound, ethyl 2-oxo-2H-chromene-3-carboxylate, has been reported to be achieved by condensation of a compound with active methylene (ethyl malonate) on a carbonyl compound (salicylaldehyde) . Another study reported the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of these compounds generally consists of a chromene ring (a benzene ring fused with a heterocyclic pyran ring) with a carboxylate group . A survey of the molecular conformations of more than 50 2-chromene-3-carboxylates derivatives indicated two distinct groupings of conformations, s-cis and s-trans, each with interplanar angles <30° .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . It was found that in acidic anhydrous media, 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives .


Physical And Chemical Properties Analysis

The average mass of a similar compound, 2-oxo-2H-chromene-3-carboxamide, is 189.167 Da and its monoisotopic mass is 189.042587 Da .

properties

IUPAC Name

cyclohexyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-15(19-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)18/h4-6,9-10,12H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJLVQOIKMYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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